N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16F3N7O and its molecular weight is 355.325. The purity is usually 95%.
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Scientific Research Applications
Comprehensive Analysis of N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Applications
The compound N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as N-(4-methylpiperazin-1-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide, is a molecule that includes several functional groups which are significant in medicinal chemistry. The presence of a tetrazole ring, a trifluoromethyl group, and a piperazine moiety suggests a variety of potential applications, particularly in the pharmaceutical industry.
Pharmaceutical Research: The trifluoromethyl group is known for its importance in pharmaceuticals . It can increase the lipophilicity of a molecule, which often leads to improved drug absorption and metabolic stability. The tetrazole ring is a bioisostere for the carboxyl group and can be found in many drug molecules, where it can improve binding affinity and selectivity.
Agrochemical Development: In agrochemicals, the trifluoromethyl group can enhance the biological activity of compounds . It is possible that the compound could be investigated for its potential use in new herbicides or pesticides.
Material Science: The unique properties of the trifluoromethyl group can be exploited in material science, particularly in the development of advanced polymers and coatings .
Radical Trifluoromethylation: This compound could serve as a precursor or an intermediate in radical trifluoromethylation reactions, which are valuable in synthesizing fluorinated compounds with enhanced chemical and thermal stability .
Medicinal Chemistry Synthons: The compound’s structural features make it a potential synthon in the construction of fluorinated pharmacons, which are increasingly important in medicinal chemistry .
Chemical Properties Research: The piperazine moiety and the tetrazole ring offer a range of possibilities for studying chemical interactions and properties, such as hydrogen bonding and electronic effects, which are crucial in the design of new molecules .
Toxicity and Safety Studies: Given its complex structure, this compound could be used in studies to understand the toxicity and safety profiles of similar molecular frameworks in drug development .
Custom Synthesis: The compound may be used in custom synthesis services, where it can be tailored to meet the specific needs of researchers working on novel drug discovery projects .
Mechanism of Action
Target of Action
The compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethylation of carbon-centered radical intermediates could be a key part of its mode of action .
properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7O/c1-22-6-8-23(9-7-22)20-13(25)12-18-21-24(19-12)11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZXECSHMBIZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide |
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